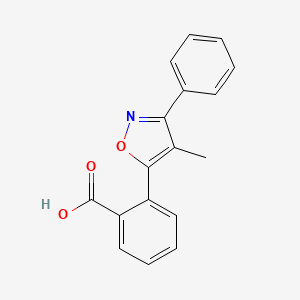![molecular formula C18H27N3O B12891753 4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one CAS No. 645406-57-1](/img/structure/B12891753.png)
4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via nucleophilic substitution reactions using diethylamine and appropriate leaving groups.
Attachment of the Pentan-2-ylamino Group: The pentan-2-ylamino group can be attached through reductive amination reactions, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and pH, to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinidine: An antiarrhythmic agent with a quinoline structure and distinct functional groups.
Quinine: A natural alkaloid with antimalarial properties and a related quinoline structure.
The uniqueness of ®-4-((5-(Diethylamino)pentan-2-yl)amino)quinolin-7-ol lies in its specific substituents, which confer distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Numéro CAS |
645406-57-1 |
|---|---|
Formule moléculaire |
C18H27N3O |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
4-[[(2R)-5-(diethylamino)pentan-2-yl]amino]quinolin-7-ol |
InChI |
InChI=1S/C18H27N3O/c1-4-21(5-2)12-6-7-14(3)20-17-10-11-19-18-13-15(22)8-9-16(17)18/h8-11,13-14,22H,4-7,12H2,1-3H3,(H,19,20)/t14-/m1/s1 |
Clé InChI |
CJTXKVVXLANOHU-CQSZACIVSA-N |
SMILES isomérique |
CCN(CC)CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)O |
SMILES canonique |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


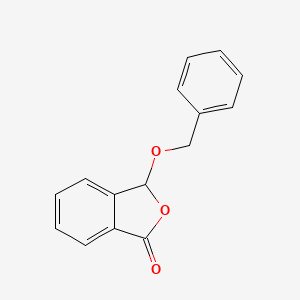
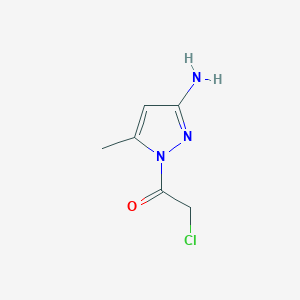

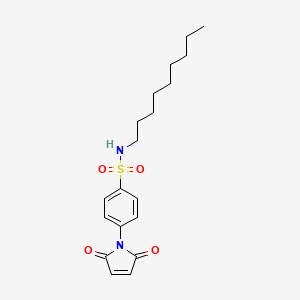
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)


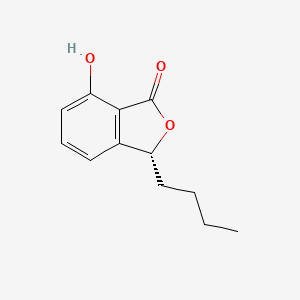
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)
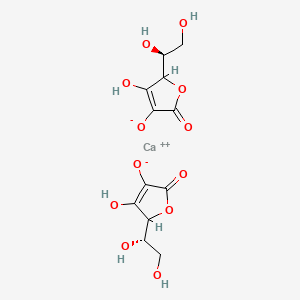


![3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
